molecular formula C11H15NO2 B2507878 N-(2-hydroxy-2-phenylpropyl)acetamide CAS No. 360075-69-0

N-(2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2507878
CAS No.: 360075-69-0
M. Wt: 193.246
InChI Key: ZYWZMZGUTVVQSV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the study of inflammation and autoimmune conditions. Structurally related to N-(2-hydroxy phenyl) acetamide, this compound is positioned for investigation into novel therapeutic pathways . Research on its close analog has demonstrated significant anti-arthritic properties in animal models of adjuvant-induced arthritis. Studies showed that the analog effectively reduced paw edema volume and mitigated body weight loss associated with disease progression. The core mechanism of action for this chemical class appears to be the inhibition of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are central mediators in the inflammatory cascade . Furthermore, related compounds exhibit activity against oxidative stress markers, reducing reactive oxygen species (ROS) such as nitric oxide and peroxide while modulating glutathione (GSH) levels . Phenoxy acetamide derivatives represent an important area in modern drug discovery, often serving as a foundational scaffold for developing safer and more effective tailored drugs through techniques like virtual screening and structure-based design . This product is intended for research purposes such as in vitro assay development, lead compound optimization, and mechanistic studies in immunology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWZMZGUTVVQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation of 2-Amino-2-phenylpropan-1-ol

The most straightforward method involves acetylation of 2-amino-2-phenylpropan-1-ol using acetic anhydride or acetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

Procedure :

  • Dissolve 2-amino-2-phenylpropan-1-ol (10 mmol) in anhydrous dichloromethane.
  • Add triethylamine (12 mmol) as a base to scavenge HCl.
  • Slowly add acetic anhydride (11 mmol) at 0°C under nitrogen.
  • Stir at room temperature for 6 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 78–85%.
Advantages : High atom economy, minimal byproducts.
Limitations : Requires pre-synthesized 2-amino-2-phenylpropan-1-ol, which itself may require multi-step synthesis.

Reductive Amination of 2-Hydroxy-2-phenylpropanal

Reductive amination offers stereochemical control by combining 2-hydroxy-2-phenylpropanal with ammonium acetate or benzylamine, followed by acetylation.

Procedure :

  • React 2-hydroxy-2-phenylpropanal (10 mmol) with ammonium acetate (12 mmol) in methanol.
  • Add sodium cyanoborohydride (15 mmol) and stir at 25°C for 24 hours.
  • Acidify with HCl, extract the amine intermediate, and neutralize with NaOH.
  • Acetylate the amine using acetyl chloride (12 mmol) in pyridine.

Yield : 65–72%.
Stereochemical Control : Chiral catalysts like (R)-BINAP or enantiopure starting materials ensure >90% enantiomeric excess (ee) of the (2R)-isomer.

Nucleophilic Substitution of Haloacetamide Derivatives

This method adapts strategies from sulfanyl-acetamide syntheses. A chloroacetamide derivative reacts with 2-hydroxy-2-phenylpropylamine under basic conditions.

Procedure :

  • Prepare 2-chloro-N-(2-hydroxy-2-phenylpropyl)acetamide by reacting chloroacetyl chloride with 2-hydroxy-2-phenylpropylamine in THF.
  • Perform nucleophilic substitution using KOH (15 mmol) in 1,4-dioxane at reflux for 1 hour.
  • Isolate the product via filtration and recrystallize from ethanol.

Yield : 60–68%.
Challenges : Competing elimination reactions may reduce yield; optimal base selection (e.g., K₂CO₃ vs. NaOH) is critical.

Coupling Agent-Mediated Synthesis

Peptide coupling agents like HATU or DCC facilitate bond formation between 2-hydroxy-2-phenylpropylamine and acetic acid.

Procedure :

  • Dissolve 2-hydroxy-2-phenylpropylamine (10 mmol) and acetic acid (12 mmol) in DMF.
  • Add HATU (11 mmol) and DIPEA (20 mmol).
  • Stir at 25°C for 12 hours.
  • Extract with ethyl acetate and purify via silica gel chromatography.

Yield : 70–75%.
Advantages : Avoids harsh acidic/basic conditions.
Limitations : High cost of coupling agents limits industrial scalability.

Comparative Analysis of Methods

Method Yield (%) Stereochemical Control Scalability Cost Efficiency
Direct Acetylation 78–85 Low High High
Reductive Amination 65–72 High Moderate Moderate
Nucleophilic Substitution 60–68 Moderate Moderate Low
Coupling Agents 70–75 Low Low Low

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 2-phenylpropanoic acid or 2-phenylpropanone.

    Reduction: The major product is 2-phenylpropylamine.

    Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-phenylpropylacetamide or 2-alkyl-2-phenylpropylacetamide.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-phenylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key signaling molecules such as cytokines and prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of acetamides are highly dependent on their substituents. Below is a comparative analysis of N-(2-hydroxy-2-phenylpropyl)acetamide with analogous compounds from the evidence:

Anti-Cancer Activity

Several acetamides with methoxy or morpholino groups on aromatic rings demonstrate notable anti-cancer effects. For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) showed potent activity against HCT-1, SF268, and MCF-7 cancer cell lines (IC₅₀ < 10 µM) .
  • N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (Scheme 5 in ) highlights the role of diphenylpropyl chains in enhancing lipophilicity and target binding .

Antimicrobial and Antifungal Activity

Substituents like benzo[d]thiazole and piperazine enhance antimicrobial activity:

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) exhibited strong activity against gram-positive bacteria (MIC = 2 µg/mL) .
  • N-(Thiazol-2-yl)acetamide derivatives showed fungal inhibition, emphasizing the importance of heterocyclic moieties .

Structural and Crystallographic Effects

Meta-substitution on aromatic rings influences molecular packing and stability:

  • N-(3-Chlorophenyl)-2,2,2-trichloroacetamide forms monoclinic crystals with strong intermolecular hydrogen bonding, whereas methyl substituents increase molecular symmetry .
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide has two molecules per asymmetric unit, suggesting steric hindrance from methyl groups .

Data Tables

Table 1: Pharmacological Activities of Selected Acetamides

Compound Name Substituents Biological Activity Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidinyl)acetamide 4-Methoxy, pyrrolidine-sulfonyl Anti-cancer (IC₅₀ < 10 µM)
N-(3,5-Difluorophenyl)-benzo[d]thiazole acetamide 3,5-Difluoro, benzo[d]thiazole Antibacterial (MIC = 2 µg/mL)
N-(3,3-Diphenylpropyl)-4-methoxyphenyl acetamide Diphenylpropyl, 4-methoxy Enhanced lipophilicity

Table 2: Substituent Effects on Physical Properties

Compound Name Substituent Position Crystal System Notable Feature
N-(3-Chlorophenyl)-trichloroacetamide meta-Cl Monoclinic Strong H-bonding networks
N-(3,5-Dimethylphenyl)-trichloroacetamide 3,5-diCH₃ Triclinic Two molecules/asymmetric unit

Biological Activity

N-(2-hydroxy-2-phenylpropyl)acetamide, a synthetic compound belonging to the class of phenoxy acetamides, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxy group, an acetamide moiety, and phenoxy and phenyl groups. This structural diversity allows for multiple interactions with biological targets, influencing various biochemical pathways.

The compound primarily interacts with specific molecular targets such as Toll-like receptors (TLR-2 and TLR-4) . Modulating these receptors leads to significant alterations in inflammatory responses and pain perception. The following pathways are notably affected:

  • RANKL Pathway : In collagen-induced arthritis models, this compound has shown the ability to reverse deficits in body weight and reduce paw edema.
  • c-Fos Protein Expression : The compound inhibits c-Fos protein and mRNA expression in the brain of adjuvant-induced arthritic rats, contributing to its anti-inflammatory effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies demonstrate its efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNF-α in various models of inflammation, including adjuvant-induced arthritis and doxorubicin-induced nephrotoxicity .
  • Analgesic Properties : The compound has been investigated for its potential to modulate pain pathways, particularly through interactions with ion channels involved in nociception.
  • Nephroprotective Effects : In a rat model of doxorubicin-induced nephrotoxicity, this compound exhibited protective effects on renal function and improved inflammatory profiles .

Case Studies

  • Study on Doxorubicin-Induced Nephrotoxicity :
    • Objective : To evaluate the anti-inflammatory and nephroprotective effects of this compound.
    • Methodology : Rats were treated with doxorubicin followed by administration of the compound. Urinary protein levels and inflammatory markers were monitored.
    • Results : The treatment significantly reduced urinary protein levels and improved renal histopathology compared to control groups .
  • Adjuvant-Induced Arthritis Model :
    • Objective : To assess the anti-arthritic activity of the compound.
    • Methodology : Female Sprague Dawley rats received varying doses of this compound.
    • Results : Significant reductions in paw edema and inflammatory cytokine levels were observed, indicating promising anti-arthritic properties .

Data Table

Biological ActivityMechanism of ActionModel UsedKey Findings
Anti-inflammatoryModulation of TLRsDoxorubicin-induced nephrotoxicityReduced urinary protein levels; improved histology
AnalgesicInteraction with nociceptive pathwaysPain modelsDecreased pain perception
NephroprotectiveInhibition of inflammatory cytokinesNephrotoxicity modelEnhanced renal function; reduced inflammation
Anti-arthriticInhibition of c-Fos expressionAdjuvant-induced arthritisReduced paw edema; lower cytokine levels

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